4-Methylcycloheptane-1-carbonitrile
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Overview
Description
Cycloheptane derivatives, like the one you mentioned, are a class of organic compounds that contain a seven-membered ring of carbon atoms . The “4-Methyl” part indicates that a methyl group (CH3) is attached to the fourth carbon in the cycloheptane ring. The “1-carbonitrile” part means that a carbonitrile group (C≡N) is attached to the first carbon .
Synthesis Analysis
The synthesis of cycloheptane derivatives can be complex and depends on the specific reactants and conditions used . For example, one method involves the reaction of aminonitriles with other compounds to form Schiff bases .Molecular Structure Analysis
The molecular structure of “4-Methylcycloheptane-1-carbonitrile” would consist of a seven-membered carbon ring with a methyl group attached to the fourth carbon and a carbonitrile group attached to the first carbon .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. In general, cycloheptane derivatives can undergo a variety of reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, cycloheptane derivatives are likely to be colorless liquids or solids at room temperature .Scientific Research Applications
Metal-Induced Synthesis
The study by Tandon and Lucas (2008) highlights the role of metal complexes in synthesizing novel heterotricyclic systems. For instance, the reaction between 4-thiaheptane-2,6-dione and 1,2-diaminobenzene in the presence of nickel(II) perchlorate leads to the formation of a nickel(II) complex, which upon treatment with potassium cyanide yields a tricyclic compound. This showcases metal-induced carbon–carbon bond formation, a process that could be relevant for modifying or synthesizing compounds similar to 4-Methylcycloheptane-1-carbonitrile (Tandon & Lucas, 2008).
Cycloalkene Reactions
Research by Dziechciejewski et al. (2015) explores the enantioselective rhodium-catalyzed 1,4-addition to cycloalkene carbonitriles, demonstrating the applicability of cycloalkene carbonitriles in synthesizing drug candidates like Vabicaserin. This process illustrates how functionalized cycloalkanes, akin to this compound, can be utilized in pharmaceutical synthesis through diastereo- and enantioselective protocols (Dziechciejewski et al., 2015).
Sorption and Desorption Studies
The study on 4-Methylcyclohexanemethanol (4-MCHM) by Jeter et al. (2016) investigates its sorption to granular activated carbon (GAC) and raw coal, providing insights into how similar compounds might interact with sorbents. This research is significant for environmental science, especially in understanding how spill contaminants like 4-MCHM are adsorbed and potentially removed from natural water sources. The findings could suggest similar behaviors for compounds like this compound in environmental remediation contexts (Jeter et al., 2016).
Mechanism of Action
Target of Action
As a nitrile compound, it may interact with various enzymes and proteins within the cell .
Mode of Action
The electronic structure of nitriles, including 4-Methylcycloheptane-1-carbonitrile, is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals which overlap to form the two π bond in the triple bond . The R-C-N bond angle in a nitrile is 180°, which gives a nitrile functional group a linear shape .
Biochemical Pathways
Nitriles can be converted to carboxylic acid with heating in sulfuric acid, forming an amide intermediate . Additionally, Grignard reagents can attack the electrophilic carbon in a nitrile to form an imine salt, which can then be hydrolyzed to become a ketone .
Pharmacokinetics
Its molecular weight is 1232, which may influence its bioavailability .
Result of Action
Nitriles, in general, have been associated with multiple neurological disorders and carcinogenesis in humans .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methylcycloheptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-8-3-2-4-9(7-10)6-5-8/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCALEBOMHNGYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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